Magnesium dichloride hexahydrate

Übersicht

Beschreibung

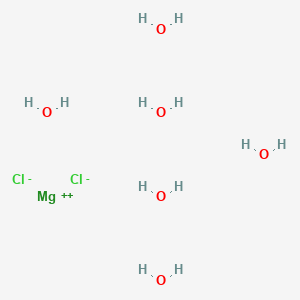

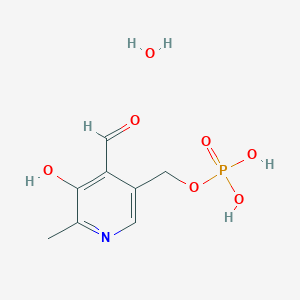

Magnesium dichloride hexahydrate is a form of magnesium chloride where each magnesium ion is coordinated by six water molecules. This compound is part of a family of magnesium chloride hydrates that have been studied for their crystal structures and properties under various conditions, including high pressure and low temperature.

Synthesis Analysis

The synthesis of magnesium chloride hydrates can involve various methods, including crystallization from aqueous solutions at low temperatures, as seen in the formation of water-rich hydrates like magnesium dichloride octahydrate and dodecahydrate . Additionally, magnesium chloride hexahydrate can be synthesized under high-pressure conditions, as demonstrated by the identification of a high-pressure phase of this compound .

Molecular Structure Analysis

The molecular structure of magnesium dichloride hexahydrate involves Mg(H2O)6 octahedra, which are a common motif in the crystal structures of magnesium chloride hydrates. These octahedra are linked by a network of hydrogen bonds, forming a robust structure. Under high-pressure conditions, the structure exhibits symmetry reduction due to modifications in the hydrogen-bond network . The crystal structure of related compounds, such as magnesium dichloride decahydrate, also features an ABCABC... sequence of Mg(H2O)6 octahedra, with chloride anions and additional water molecules binding the octahedra together .

Chemical Reactions Analysis

Magnesium chloride hydrates can undergo various chemical reactions, including thermal decomposition. For example, the ammine magnesium borohydride complex, which contains magnesium and borohydride ions, decomposes endothermically starting at 150 degrees Celsius, releasing hydrogen gas . This reaction is relevant for applications in hydrogen storage.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium chloride hydrates are influenced by their crystal structures. For instance, the water-rich hydrates exhibit specific networks of hydrogen bonds that determine their packing and stability . The high-pressure phases of these hydrates show structural changes that reflect the strain under such conditions . Additionally, the mechanical properties of magnesium alloys, which can contain magnesium as a solid solution, are significantly enhanced by the presence of other elements like zinc and yttrium, leading to high tensile yield strength and superplasticity .

Wissenschaftliche Forschungsanwendungen

Solar Energy Storage

Magnesium chloride hexahydrate (MgCl2·6H2O) has significant potential in thermal energy storage, especially for solar energy applications. Its structural and thermodynamic properties make it suitable for storing solar heat. The material's phase change properties are particularly advantageous for this purpose (Weck & Kim, 2014).

Phase Change Materials (PCMs)

Studies have identified magnesium chloride hexahydrate as a cost-effective material for thermal energy storage, particularly as a PCM. It has a melting temperature of 389.7 K and a latent heat of 168.6 kJ/kg, making it suitable for energy storage applications. However, challenges such as supercooling and phase segregation limit its application, and ongoing research aims to address these (Li et al., 2011).

Urban Waste Heat Utilization

Magnesium chloride hexahydrate, combined with magnesium nitrate hexahydrate, has been explored for the storage and utilization of urban waste heat, particularly from co-generation systems. This combination has been shown to have good thermal characteristics as a PCM for latent thermal energy storage (Nagano et al., 2004).

Chemical Stabilization of Granular Road Surfaces

Magnesium chloride hexahydrate, also known as Bischofite, has properties enabling its use as a chemical stabilizer for granular road surfaces. It can absorb and retain humidity, increase water surface tension, and decrease vapor pressure. Field trials in arid and semi-arid zones have shown that it stabilizes granular road surfaces, reducing potholes, corrugations, erosion, and dust emissions (Thenoux & Vera, 2002).

Crystal Structure Analysis

Research into the crystal structures of hydrates of simple inorganic salts, including magnesium chloride hexahydrate, provides insights into their formation and properties. These studies are crucial for understanding the material's behavior under various environmental conditions (Hennings et al., 2013).

Biomedical Applications

Magnesium chloride hexahydrate has been studied for its potential in biomedical applications, particularly in orthopedic implants. Its biocompatibility and suitability for use with human embryonic stem cells have been a focus of research (Nguyen et al., 2013).

Fire Retardancy

The use of magnesium chloride hexahydrate as a flame retardant for cellulosic fabrics has been investigated. Its effectiveness in imparting flame retardancy to cotton fabrics has been demonstrated through various experimental studies (Mostashari & Moafi, 2007).

Wirkmechanismus

Target of Action

Magnesium chloride hexahydrate, also known as magnesium dichloride hexahydrate, primarily targets the enzymes in the human body . It plays a crucial role in enzymology, cell membrane and wall structural integrity, muscle cell physiology, and nucleic acid structure . It is an essential co-factor in many enzymes, including deoxyribonuclease (DNAse), the restriction enzymes EcoRI and EcoRV, and Ribonuclease H . It also targets the kidney .

Mode of Action

Magnesium chloride hexahydrate interacts with its targets by acting as a source of magnesium, which is used for electrolyte replenishment and conditions associated with magnesium deficiencies . It is a weak stimulus to the pancreas and gall bladder, a weak stimulant to cholecystokinin release, and inhibits net jejunal water absorption .

Biochemical Pathways

Magnesium chloride hexahydrate affects several biochemical pathways. It stabilizes polymeric nucleic acids such as transfer RNA and ribozymes . It also plays a role in the polymerase chain reaction (PCR) and has been used in the trypsin-mediated proteolysis of the mammalian α-ketoglutarate dehydrogenase complex .

Pharmacokinetics

About one-third of orally ingested magnesium chloride hexahydrate is absorbed from the small intestine . The fraction of magnesium absorbed is inversely proportional to the amount ingested .

Result of Action

The action of magnesium chloride hexahydrate results in the replenishment of magnesium in the body, which is essential for various biological roles. It helps maintain the structural integrity of cell membranes and walls, supports muscle cell physiology, and contributes to the structure of nucleic acids . It also plays a role in enzymatic reactions, acting as a co-factor for several enzymes .

Action Environment

The action, efficacy, and stability of magnesium chloride hexahydrate can be influenced by environmental factors. For instance, it is highly soluble in water , which can affect its bioavailability and action. It is also important to note that it is non-flammable and considered an irritant, which may influence its handling and use .

Zukünftige Richtungen

Magnesium chloride hexahydrate is used to boost dietary intake of magnesium . While it doesn’t treat conditions by itself, it can help those with low magnesium levels improve certain bodily functions . In addition, magnesium chloride supplements have well-documented uses in type 2 diabetes, high blood pressure, osteoporosis, and migraines .

Eigenschaften

IUPAC Name |

magnesium;dichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mg.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRRIBDTHFBPNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020789 | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White odorless crystals; [Great Salt Lake Minerals MSDS] | |

| Record name | Magnesium chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium chloride hexahydrate | |

CAS RN |

7791-18-6 | |

| Record name | Magnesium chloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02F3473H9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is magnesium dichloride hexahydrate used in the production of magnesia oxychloride cement?

A1: Magnesium dichloride hexahydrate is a key ingredient in magnesia oxychloride cement. When combined with magnesium oxide (MgO), it undergoes a chemical reaction that leads to the formation of a hard, durable material. [, ]. This reaction forms magnesium oxychlorides, which are responsible for the cement's strength and quick-setting properties.

Q2: What are the advantages of using magnesia oxychloride cement formulated with magnesium dichloride hexahydrate?

A2: The research highlights several advantages of this type of cement. These include its rapid hardening capabilities, even at low temperatures []. Additionally, formulations can be adjusted to modify properties like water tolerance []. This makes it suitable for applications like low-temperature construction and road repair where quick setting is critical [].

Q3: How do researchers study the thermal properties of magnesium dichloride hexahydrate and its dehydrated forms?

A3: Researchers utilize computational chemistry techniques like Density Functional Theory (DFT) to model the structural, electronic, and thermodynamic characteristics of MgCl2·6H2O and its dehydrated phases (MgCl2·nH2O, where n = 4, 2, 1) []. These calculations help predict properties like isochoric heat capacity, Gibbs free energy, and latent heat, crucial for understanding its behavior in thermal energy storage applications, such as those involving solar energy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)